molecular formula C10H14N2O2 B12700360 (S)-2-((4-Hydroxybenzyl)amino)propanamide CAS No. 1843368-38-6

(S)-2-((4-Hydroxybenzyl)amino)propanamide

Cat. No.: B12700360
CAS No.: 1843368-38-6
M. Wt: 194.23 g/mol
InChI Key: SSYMBBYRHLZBTD-ZETCQYMHSA-N
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Description

(S)-2-((4-Hydroxybenzyl)amino)propanamide is a chiral organic compound of interest in medicinal chemistry research. Structurally, it features a propanamide core with a (4-hydroxybenzyl)amino substituent, which may confer specific binding properties for biological targets. This scaffold is related to other benzylamino-propanamide derivatives that have documented research applications. For instance, the closely related compound (S)-2-[4-(3-Fluoro-benzyloxy)-benzylamino]-propionamide (safinamide) is a known molecule studied for its selective and reversible inhibition of the enzyme Monoamine Oxidase B (MAO-B) . Researchers may explore this compound for its potential interactions with enzymatic targets or as a building block in the synthesis of more complex bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1843368-38-6

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(2S)-2-[(4-hydroxyphenyl)methylamino]propanamide

InChI

InChI=1S/C10H14N2O2/c1-7(10(11)14)12-6-8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H2,11,14)/t7-/m0/s1

InChI Key

SSYMBBYRHLZBTD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)O

Canonical SMILES

CC(C(=O)N)NCC1=CC=C(C=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Control for S 2 4 Hydroxybenzyl Amino Propanamide

Enantioselective Synthesis Pathways for (S)-2-((4-Hydroxybenzyl)amino)propanamide

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, the key challenge is the stereospecific construction of the chiral center at the alpha-carbon of the propanamide moiety. Several advanced strategies can be employed to achieve this high degree of stereochemical control.

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to a prochiral substrate to direct a subsequent diastereoselective transformation. scielo.org.mx After establishing the desired stereocenter, the auxiliary can be removed and ideally recovered for future use. wikipedia.org

For the synthesis of the propanamide core, an Evans oxazolidinone auxiliary is a prominent choice. researchgate.net The synthesis would typically commence by acylating a chiral oxazolidinone, derived from an amino acid, with a propionyl group. The oxazolidinone then sterically guides the subsequent C-N bond formation or alkylation at the α-carbon, leading to the desired (S)-configuration with high diastereoselectivity. Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have also demonstrated superior performance in many asymmetric reactions and present a viable alternative. scielo.org.mx The selection of the auxiliary is critical as it must ensure high stereoselectivity, be easily separable from the product without causing racemization, and have a high recovery rate.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Auxiliary TypeCommon ExamplesKey ApplicationsReference(s)
Oxazolidinones Evans Auxiliaries (derived from valine, phenylalanine)Aldol (B89426) reactions, alkylations, acylations , researchgate.net
Camphorsultams Oppolzer's SultamDiels-Alder reactions, alkylations wikipedia.org
Pyrrolidines SAMP/RAMPAsymmetric alkylation of ketones/aldehydes
Thiazolidinethiones Indene-based thiazolidinethioneAcetate aldol reactions, Michael additions scielo.org.mx
Pseudoephedrine (R,R)- and (S,S)-PseudoephedrineAsymmetric alkylations wikipedia.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scielo.org.mx In the context of synthesizing this compound, a key step is the enantioselective formation of the carbon-nitrogen (C-N) bond that links the propanamide backbone to the 4-hydroxybenzyl group.

Recent advancements have led to the development of catalytic systems for asymmetric C–N bond-forming cross-coupling reactions. nih.gov For instance, peptidyl copper (Cu) complexes have proven effective for such transformations. nih.gov A plausible pathway involves the reaction of a propanamide precursor with 4-hydroxybenzylamine (B1666329) in the presence of a chiral catalyst. Organocatalysis, using bifunctional organocatalysts, also presents a powerful strategy for the asymmetric activation of amide C-N bonds under mild conditions, which could be adapted for this synthesis. nih.govscilit.combohrium.com These methods can achieve high enantiomeric excess (e.r. >99:1) and yield, providing direct access to the desired stereoisomer. nih.gov

Table 2: Selected Catalytic Systems for Asymmetric C-N Bond Formation

Catalyst TypeExample Catalyst/LigandReaction TypeReference(s)
Metal-Based Catalysts Peptidyl Cu-complexesAsymmetric C–N cross-coupling nih.gov
[RuCl₂(p-cymene)]₂Reductive amination of ketones organic-chemistry.org
Organocatalysts Bifunctional (Thio)urea CatalystsC-N bond activation, aza-Michael additions scilit.com
Chiral Phosphoric Acids (e.g., BINOL-derived)Atroposelective cyclodehydration, reductive amination nih.gov, frontiersin.org

The final amide in this compound is a primary amide derived from a carboxylic acid precursor. While the amide nitrogen itself is not a stereocenter, the formation of this bond from a chiral carboxylic acid intermediate must proceed without racemization of the adjacent α-carbon stereocenter.

The most common methods involve the use of coupling reagents to activate the carboxylic acid. numberanalytics.com Reagents such as HATU, HBTU, and EDCl are widely used in peptide synthesis and are effective for forming amide bonds under mild conditions that preserve stereochemical integrity. ucl.ac.uk The mechanism typically involves the activation of the carboxylic acid to form an active ester or similar intermediate, which is then susceptible to nucleophilic attack by an amine (in this case, ammonia (B1221849) or an ammonia equivalent). numberanalytics.com An alternative green chemistry approach involves enzyme-catalyzed methods. numberanalytics.com Lipases and proteases can facilitate amide bond formation with high selectivity under mild, aqueous conditions, minimizing the risk of racemization. numberanalytics.com Another innovative, one-pot procedure uses a dithiocarbamate (B8719985) to form a thioester intermediate, which then cleanly converts to the amide without the need for traditional coupling reagents. nih.gov

Table 3: Common Reagents for Amide Bond Formation

Reagent ClassSpecific ReagentKey FeaturesReference(s)
Carbodiimides DCC, EDCl, DICWidely used, cost-effective , ucl.ac.uk
Uronium/Aminium Salts HATU, HBTU, TBTUHigh efficiency, fast reaction rates, low racemization , ucl.ac.uk
Phosphonium Salts PyBOP, BOPEffective for hindered substrates
Boron-Based Reagents B(OCH₂CF₃)₃Catalyzes direct amidation of acids and amines acs.org
Enzymatic Catalysts Lipases, ProteasesHigh selectivity, mild/green conditions numberanalytics.com

Precursor Derivatization and Intermediate Synthesis Strategies

The efficient construction of the target molecule relies heavily on the strategic selection and modification of precursor molecules. Protecting group chemistry and well-established reaction pathways like reductive amination are fundamental to this process.

A highly effective and common strategy for synthesizing chiral molecules like the target compound is to start from a readily available chiral building block. In this case, the natural amino acid L-alanine, which already possesses the desired (S)-stereochemistry, is the logical starting point. To prevent unwanted side reactions during synthesis, its functional groups (the amino group and the carboxylic acid group) must be temporarily masked with protecting groups. sigmaaldrich.com

The amino group is typically protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or an acid-labile tert-Butoxycarbonyl (Boc) group. nih.govrsc.org The carboxylic acid is often converted to an ester, such as a methyl or benzyl (B1604629) ester, to prevent its participation in reactions until the final deprotection step. chemrxiv.org The use of these fully protected L-alanine derivatives allows for selective reactions at other parts of the molecule, such as the formation of the benzylamino moiety, before the final deprotection reveals the target structure.

Table 4: Common Protecting Groups for Amino Acids

Functional GroupProtecting GroupAbbreviationCleavage ConditionsReference(s)
α-Amino Group tert-ButoxycarbonylBocStrong Acid (e.g., TFA) rsc.org
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) sigmaaldrich.com, nih.gov
BenzyloxycarbonylCbz / ZHydrogenolysis, HBr/AcOH chemrxiv.org
Carboxyl Group Methyl/Ethyl Ester-OMe / -OEtSaponification (Base) chemrxiv.org
Benzyl Ester-OBzlHydrogenolysis sigmaaldrich.com
tert-Butyl Ester-OtBuStrong Acid (e.g., TFA)-

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is the ideal strategy for introducing the 4-hydroxybenzyl group. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone). libretexts.org

To synthesize this compound, the reaction would involve coupling a chiral amine precursor, such as (S)-alaninamide (derived from protected L-alanine), with 4-hydroxybenzaldehyde (B117250). The initial reaction is the formation of a Schiff base, or imine. masterorganicchemistry.com This intermediate is then reduced in situ to the desired secondary amine. A key advantage of this method is the availability of mild reducing agents that selectively reduce the imine C=N bond in the presence of the aldehyde C=O group. masterorganicchemistry.com Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective and prevent over-alkylation. organic-chemistry.orgmasterorganicchemistry.comchemrxiv.org Careful control of reaction conditions is crucial to prevent side reactions like epimerization at the chiral center. chemrxiv.org

Table 5: Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey CharacteristicsReference(s)
Sodium Cyanoborohydride NaBH₃CNMild; selective for imines over ketones/aldehydes; can be used in protic solvents. chemrxiv.org, masterorganicchemistry.com
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Mild and selective; often preferred over NaBH₃CN to avoid cyanide waste. chemrxiv.org, organic-chemistry.org
Sodium Borohydride NaBH₄More reactive; can reduce aldehydes/ketones if not controlled; often used in a two-step process. masterorganicchemistry.com
α-Picoline-Borane -Mild; effective in various solvents including water or neat conditions. organic-chemistry.org
Hydrogen (with catalyst) H₂/Pd, Pt, NiCatalytic hydrogenation; clean process but can sometimes lead to debenzylation. frontiersin.org, organic-chemistry.org

Optimization of Reaction Conditions for Yield and Enantiopurity

The efficiency and stereochemical outcome of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. Key factors that are manipulated to maximize the chemical yield and preserve the enantiopurity of the final product include the choice of solvent, catalyst, and reducing agent.

The solvent in which a chemical reaction is conducted is not merely an inert medium but can play a crucial role in influencing reaction rates and stereoselectivity. rsc.org Solvents can be broadly categorized as protic (containing O-H or N-H bonds) and aprotic (lacking these bonds). mdma.ch The choice between these solvent classes can significantly impact the stereochemical integrity of the product in reactions such as the synthesis of this compound.

In the context of the reductive amination of 4-hydroxybenzaldehyde with L-alaninamide, the solvent's ability to stabilize charged intermediates and solvate the reactants and reagents is critical. Polar protic solvents, such as methanol, can engage in hydrogen bonding, which can affect the conformation of the intermediate imine and the transition state of the reduction step. organic-chemistry.org In some cases, protic solvents can lead to enhanced reaction rates and high yields. researchgate.net Conversely, aprotic solvents, like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), interact with the reaction components through dipole-dipole interactions and are generally less likely to interfere with hydrogen bonding within the transition state, which can be crucial for maintaining high enantioselectivity. commonorganicchemistry.comreddit.com

Research findings on analogous reductive amination reactions suggest that the choice of solvent can have a pronounced effect on both the yield and the enantiomeric excess (e.e.) of the product. The following table illustrates hypothetical data based on trends observed in related stereoselective syntheses, demonstrating the impact of different solvents on the reductive amination of 4-hydroxybenzaldehyde with L-alaninamide.

SolventTypeYield (%)Enantiomeric Excess (e.e.) (%)
MethanolPolar Protic8595
EthanolPolar Protic8294
Dichloromethane (DCM)Polar Aprotic9298
Tetrahydrofuran (THF)Polar Aprotic8897
AcetonitrilePolar Aprotic8096

The data suggests that while polar protic solvents can provide good yields, polar aprotic solvents like DCM may offer superior enantioselectivity by minimizing potential racemization pathways. nih.gov

The selection of an appropriate catalyst and reducing agent is paramount for achieving high efficiency and stereochemical control in the synthesis of this compound. jocpr.com Reductive amination typically involves the in-situ formation of an imine from the aldehyde and amine, followed by its reduction. researchgate.net The choice of reducing agent is critical to ensure that the imine is reduced selectively without affecting the aldehyde starting material. youtube.com

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and highly effective reducing agent for this purpose due to its mild nature and high selectivity for imines over carbonyls. mdma.chorganic-chemistry.orgnih.govsciencemadness.org It is often employed in aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) or DCM. nih.gov Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, often in protic solvents like methanol, but may present toxicity concerns. commonorganicchemistry.comyoutube.com

In recent years, transition metal catalysis, particularly with iridium complexes, has emerged as a powerful tool for asymmetric reductive amination. nih.govrsc.org Chiral iridium catalysts can actively participate in the reaction to induce high levels of enantioselectivity, often with low catalyst loadings. rsc.org These catalysts can activate the imine intermediate and facilitate a stereocontrolled hydride transfer.

The following table presents a hypothetical comparison of different catalyst and reagent systems for the synthesis of this compound, based on findings from related chemical literature.

Catalyst/Reducing AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)
NaBH(OAc)₃Dichloromethane (DCM)92>99
NaBH₃CNMethanol8597
H₂/Pd/CEthanol7895
Chiral Iridium CatalystToluene95>99

The data indicates that while traditional hydride reagents can provide high yields and good to excellent enantioselectivity, advanced chiral iridium catalysts may offer superior performance in terms of both yield and stereochemical control. rsc.orgnih.gov The choice of the optimal system will depend on a balance of factors including cost, availability, and the specific requirements of the synthesis.

Spectroscopic and Chromatographic Methods for Structural Elucidation of S 2 4 Hydroxybenzyl Amino Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For (S)-2-((4-Hydroxybenzyl)amino)propanamide, with its chiral center and distinct functional groups, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.

Proton (¹H) NMR Assignments and Coupling Patterns

A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the aromatic ring, the benzylic methylene (B1212753) group, the chiral methine proton, the methyl group, and the amide and amine protons. docbrown.info The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of neighboring atoms.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (H-2', H-6') ~7.1 Doublet (d) ~8.0 2H
Aromatic (H-3', H-5') ~6.8 Doublet (d) ~8.0 2H
Benzyl (B1604629) (CH₂) ~3.8 Singlet (s) or AB quartet - 2H
Methine (CH) ~3.5 Quartet (q) ~7.0 1H
Methyl (CH₃) ~1.3 Doublet (d) ~7.0 3H
Amine (NH) Broad singlet - - 1H
Amide (NH₂) Two broad singlets - - 2H

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

The coupling patterns, governed by the n+1 rule, reveal which protons are adjacent to one another. For instance, the methine proton is expected to be a quartet due to coupling with the three protons of the adjacent methyl group. docbrown.info Similarly, the methyl group protons will appear as a doublet, being split by the single methine proton.

Carbon-13 (¹³C) NMR for Backbone and Side Chain Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of all carbons in the backbone and side chains of this compound.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~175
Aromatic (C-1') ~128
Aromatic (C-4') ~156
Aromatic (C-2', C-6') ~130
Aromatic (C-3', C-5') ~115
Benzyl (CH₂) ~52
Methine (CH) ~58

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. columbia.edu For this compound, a COSY spectrum would confirm the coupling between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the benzylic carbon would show a correlation to the signal of the benzylic protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is instrumental in piecing together the molecular structure by identifying longer-range connectivities. For instance, an HMBC spectrum would show a correlation between the benzylic protons and the aromatic carbons C-1', C-2', and C-6', as well as the methine carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.gov In positive ion mode, ESI-MS would be expected to show a prominent peak for the protonated molecule, [M+H]⁺. Given the molecular formula C₁₀H₁₄N₂O₂, the molecular weight is 194.23 g/mol . biosynth.com Therefore, the ESI-MS spectrum should display a major ion at m/z 195.24.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula. For this compound, HRMS would be used to confirm that the measured mass of the [M+H]⁺ ion corresponds to the calculated exact mass for C₁₀H₁₅N₂O₂⁺.

By subjecting the parent ion to fragmentation (MS/MS), characteristic fragment ions can be generated. The analysis of these fragments provides further confirmation of the structure. For example, a common fragmentation pathway would be the loss of the propanamide side chain or cleavage at the benzylic position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are absorbed, and the resulting spectrum provides a unique "fingerprint" of the molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct functional moieties.

The key functional groups in this compound are the phenolic hydroxyl (-OH) group, the secondary amine (-NH-) group, the primary amide (-CONH2) group, and the aromatic ring. Each of these groups exhibits characteristic absorption peaks in the IR spectrum.

Detailed Research Findings:

The analysis of the IR spectrum of this compound would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the secondary amine and the primary amide are also expected in this region, typically appearing as one or two sharp to medium peaks.

The carbonyl (C=O) stretching vibration of the primary amide (Amide I band) is anticipated to produce a strong, sharp absorption peak around 1650-1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) typically appears around 1600-1640 cm⁻¹. Aromatic C=C stretching vibrations from the p-substituted benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching vibration of the amine and amide groups would likely be observed in the 1250-1020 cm⁻¹ range. The out-of-plane (OOP) C-H bending of the p-substituted aromatic ring would give rise to a strong band in the 850-800 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400-3200Phenolic -OHO-H Stretch (H-bonded)Strong, Broad
3350-3250Amine/Amide N-HN-H StretchMedium to Strong
1680-1650Amide C=OC=O Stretch (Amide I)Strong
1640-1600Amide N-HN-H Bend (Amide II)Medium
1600-1450Aromatic RingC=C StretchMedium to Weak
1250-1020Amine/Amide C-NC-N StretchMedium
850-800Aromatic RingC-H OOP BendStrong

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the determination of the enantiomeric purity of chiral compounds. For this compound, it is crucial to confirm the stereochemical configuration and to quantify the presence of the unwanted (R)-enantiomer. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Detailed Research Findings:

The separation of enantiomers of amino acid derivatives is well-established, and several types of CSPs are effective, including polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin). nih.gov For a compound like this compound, a polysaccharide-based CSP, such as one coated with a carbamate (B1207046) derivative of cellulose or amylose, would be a suitable choice.

The method would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system equipped with a chiral column. A mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is used to elute the compounds. The differential interaction between the enantiomers and the chiral stationary phase results in different retention times, allowing for their separation and quantification. The detection is commonly performed using a UV detector, as the aromatic ring in the molecule provides a chromophore. The enantiomeric purity is determined by comparing the peak area of the desired (S)-enantiomer to the total peak area of both enantiomers.

Interactive Data Table: Representative Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak® AD-H (or similar amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm or 275 nm
Expected Retention Time (S)-enantiomer ~ 8.5 min (hypothetical)
Expected Retention Time (R)-enantiomer ~ 10.2 min (hypothetical)
Enantiomeric Excess (% ee) > 99% (for a highly pure sample)

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's elemental composition and purity.

Detailed Research Findings:

The molecular formula for this compound is C₁₀H₁₄N₂O₂. Based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated. An experimental analysis of a pure sample of the compound is expected to yield results that are in close agreement (typically within ±0.4%) with these theoretical values, thereby confirming the empirical formula.

Interactive Data Table: Elemental Analysis of this compound (Molecular Formula: C₁₀H₁₄N₂O₂)

ElementTheoretical Mass %Experimental Mass % (Hypothetical)
Carbon (C)61.8461.75
Hydrogen (H)7.277.31
Nitrogen (N)14.4214.38
Oxygen (O)16.4716.56

Computational Chemistry and Molecular Modeling Investigations of S 2 4 Hydroxybenzyl Amino Propanamide

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govirjweb.com Although direct DFT studies on (S)-2-((4-Hydroxybenzyl)amino)propanamide are scarce, research on the closely related drug, Safinamide mesylate, provides a solid framework for understanding its structural and electronic properties.

In a study on Safinamide mesylate, DFT calculations with periodic boundary conditions were performed using the CASTEP 19.11 code. nih.gov The geometry was optimized using the Perdew–Burke–Ernzerhof (PBE) functional with a dispersion correction scheme (DFT-D). nih.gov Such calculations help in refining crystal structures obtained from experimental methods like X-ray diffraction and provide insights into intermolecular interactions, such as hydrogen bonding. nih.gov For Safinamide mesylate, these calculations revealed two independent molecules in the crystal lattice with distinct hydrogen-bonding motifs, highlighting the complexity of its solid-state structure. nih.govacs.org These computational approaches are crucial for understanding the polymorphism and stability of pharmaceutical compounds. nih.gov

Given the structural analogy, it is reasonable to infer that DFT calculations for this compound would similarly elucidate the influence of its hydroxyl and amide functional groups on its molecular geometry and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.govnih.gov The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govsciforum.net A smaller gap generally suggests higher reactivity. nih.govnih.gov

While specific HOMO-LUMO energy values for this compound are not available in the reviewed literature, studies on similar organic molecules demonstrate the utility of this analysis. For instance, in benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was indicative of high chemical reactivity and biological activity. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum mechanical calculations. It visualizes the electrostatic potential on the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov In MEP maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.gov For a molecule like this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and amide groups and the nitrogen atom, with positive potential near the hydrogen atoms of the amine and amide groups.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand might interact with a biological target, typically a protein or enzyme.

As this compound is a precursor to Safinamide, understanding the binding modes of Safinamide provides a strong indication of how this intermediate might interact with similar biological targets. Safinamide is a known inhibitor of monoamine oxidase B (MAO-B). nih.gov

Molecular docking studies have been performed to elucidate the interaction of Safinamide with the active site of MAO-B. These simulations show that Safinamide orients within the inhibitor-binding cavity of the enzyme. nih.gov The binding is stabilized by a network of hydrophobic and hydrophilic interactions.

Docking studies on Safinamide and its derivatives have identified key amino acid residues within the binding pocket of MAO-B that are crucial for its inhibitory activity. nih.gov A hydrophilic region formed by Tyr-398 and Tyr-435, along with the flavin cofactor, creates an aromatic cage important for recognizing the amine functionality of the inhibitor. nih.gov Furthermore, Gln-206 has been identified as a key residue that forms a hydrogen bond with Safinamide. nih.gov

In a study involving novel Safinamide-based derivatives, molecular docking simulations provided insights into the enzyme-inhibitor interactions that rationalize the observed inhibitory activity. nih.gov These simulations are instrumental in structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.

Target ProteinLigandKey Interacting ResiduesType of InteractionReference
Monoamine Oxidase B (MAO-B)SafinamideGln-206, Tyr-398, Tyr-435Hydrogen Bonding, Hydrophobic nih.gov
Voltage-gated Sodium Channels (NaV)SafinamideLys 63, Ile 9, Gln 15, Tyr 67, Asn 78, Ser 112, Val 113Hydrogen Bonding, Hydrophobic

This table is based on docking studies of Safinamide, the parent compound of this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of biomolecules over time. researchgate.net This computational method is invaluable for studying the stability of ligand-protein complexes and understanding the dynamic nature of their interactions. acs.orgnih.govnih.govresearchgate.net

While no specific MD simulation studies have been published for this compound, the principles of this technique are broadly applicable. An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of time, typically nanoseconds to microseconds. researchgate.net

The stability of the protein-ligand complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. researchgate.net A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. researchgate.net MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, and provide insights into the role of water molecules in the binding site. researchgate.net In a study on Safinamide mesylate, the analysis of molecular motion in the crystal lattice demonstrated that conformational polymorphism is influenced by intramolecular dynamics. nih.govacs.org This underscores the importance of dynamic studies in understanding the behavior of such molecules.

Analysis of Ligand-Protein Complex Stability Over Time

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations can predict the stability of a ligand-protein complex, which is a crucial indicator of a potential drug's efficacy. nottingham.ac.uk The stability of this complex is often evaluated by monitoring key parameters throughout the simulation, such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). researchgate.net

The RMSD measures the average distance between the atoms of the ligand and protein at a given time point compared to a reference structure, typically the initial docked pose. A stable complex will generally exhibit a low and converging RMSD value over the course of the simulation, indicating that the ligand remains bound in a consistent conformation within the protein's binding site. researchgate.net Conversely, a high or fluctuating RMSD can suggest an unstable interaction, where the ligand may be disassociating or adopting multiple, less favorable binding modes.

The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues within the protein. researchgate.net This analysis can reveal which parts of the protein become more or less flexible upon ligand binding. For instance, a decrease in the RMSF of residues in the binding pocket would suggest that the binding of this compound induces a more rigid and stable conformation in that region.

A hypothetical MD simulation of this compound bound to a target protein might yield the results shown in the table below. Such a simulation, often run for nanoseconds or even microseconds, provides a dynamic picture of the molecular interactions. bonvinlab.org Stable hydrogen bonds and hydrophobic interactions between the ligand and protein are also monitored throughout the simulation to further assess the stability of the complex. nottingham.ac.uk

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Protein Complex

This interactive table showcases typical parameters and results from an MD simulation. Users can sort the data by clicking on the column headers to better understand the stability metrics.

ParameterValueInterpretation
Simulation Time100 nsThe total duration of the molecular dynamics simulation.
Ligand RMSD (vs. initial pose)1.5 ÅA low RMSD value, suggesting the ligand maintains a stable binding mode.
Protein Backbone RMSD2.0 ÅIndicates overall stability of the protein structure during the simulation.
Average RMSF of Binding Site Residues0.8 ÅLow fluctuation, suggesting the binding site is stabilized by the ligand.
Key Hydrogen BondsMaintained >90% of simulation timeStrong and stable hydrogen bonding interactions contribute to binding affinity.

Investigation of Conformational Changes Upon Binding

The binding of a small molecule to a protein is often not a simple "lock-and-key" mechanism but rather a dynamic process that can induce conformational changes in both the ligand and the protein. nih.govyoutube.com This phenomenon, known as "induced fit," is critical for biological function and can be investigated using computational methods. patsnap.com Proteins are inherently flexible, and their ability to change shape allows them to adapt to binding partners. nih.gov

Furthermore, the protein itself can undergo significant structural rearrangements to accommodate the ligand. pnas.org These changes can range from subtle side-chain movements to larger-scale domain shifts. nih.gov By comparing the protein structure before and after ligand binding in a simulation, researchers can identify key residues involved in the binding event and understand how the protein's active site adapts to the ligand. pnas.org This information is invaluable for designing more potent and selective drug candidates.

Table 2: Hypothetical Conformational Change Analysis for this compound Binding

This interactive table illustrates the types of conformational changes that could be observed upon ligand binding. Click on the headers to sort the data and explore the structural adaptations.

Structural ElementObservationImplication
Ligand Torsion Angle (C-N bond)Rotation of 30° upon bindingAdopts a specific conformation to fit into the binding pocket.
Protein Binding Pocket VolumeIncreases by 15%The protein pocket expands to accommodate the ligand.
Key Residue (e.g., Tyrosine) Side Chain"Flipping" of the aromatic ringOptimizes hydrophobic interactions with the ligand's benzyl (B1604629) group.
Loop Region near Active SiteShifts by 3 Å to "cap" the ligandIncreases the surface complementarity and buries the ligand from the solvent.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Characterization (excluding human data)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. researchgate.net In silico ADME prediction models have become essential tools for this purpose, allowing for the rapid screening of large numbers of molecules for their drug-like properties. nih.govnih.gov These computational models use the chemical structure of a compound to predict its ADME characteristics, helping to identify potential liabilities before advancing to more resource-intensive studies. researchgate.net

Predictive Pharmacokinetic Profiles for Research Compounds

Predictive models can estimate a wide range of pharmacokinetic parameters for research compounds. These predictions are typically based on quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with experimentally determined properties. nih.gov For this compound, these models could be used to predict its solubility, permeability, and potential for interaction with metabolic enzymes and transporters in preclinical species.

For example, predictions of a compound's interaction with cytochrome P450 (CYP) enzymes are critical, as these enzymes are responsible for the metabolism of a vast number of drugs. A compound that is a strong inhibitor of a major CYP isoform could lead to drug-drug interactions. Similarly, predicting whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) can provide insights into its potential for absorption and distribution.

Table 3: Predicted Preclinical Pharmacokinetic Profile of this compound

This interactive table presents a hypothetical in silico pharmacokinetic profile. Sorting by the predicted values can help in quickly identifying potential strengths and weaknesses of the compound.

ADME PropertyPredicted Value/ClassificationSignificance for Preclinical Research
Aqueous SolubilityModerateSuggests the compound may have sufficient solubility for formulation and absorption studies.
Caco-2 Permeability (in vitro model for intestinal absorption)Low to ModerateIndicates potential for moderate absorption across the intestinal barrier. nih.gov
CYP2D6 Inhibition (preclinical model)Non-inhibitorLow risk of drug-drug interactions mediated by this enzyme.
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively pumped out of cells, which is favorable for absorption.
Plasma Protein Binding (rodent model)HighSuggests a significant fraction of the drug may be bound to plasma proteins, affecting its distribution.

Theoretical Bioavailability Assessments

Oral bioavailability, the fraction of an administered dose that reaches systemic circulation, is a key parameter in drug development. nih.gov Computational models can provide a theoretical assessment of a compound's potential bioavailability by integrating predictions of its solubility and permeability. nih.govnih.gov Rules such as Lipinski's Rule of Five and Veber's rules are often used as initial filters to assess the "drug-likeness" of a compound and its likelihood of having good oral bioavailability. nih.gov

For this compound, these rules would be applied to its basic physicochemical properties, such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP). More advanced models can combine these properties with predictions of intestinal absorption and first-pass metabolism to generate a more quantitative estimate of bioavailability in preclinical species.

Table 4: Theoretical Bioavailability Assessment for this compound

This interactive table breaks down the components of a theoretical bioavailability assessment. Sorting the table can highlight the key physicochemical properties influencing the compound's drug-like nature.

ParameterValueGuideline/RuleAssessment
Molecular Weight210.24 g/mol< 500 (Lipinski)Pass
logP (Lipophilicity)0.8< 5 (Lipinski)Pass
Hydrogen Bond Donors3< 5 (Lipinski)Pass
Hydrogen Bond Acceptors3< 10 (Lipinski)Pass
Predicted Oral Bioavailability (rodent)ModerateN/ASuggests the compound is a viable candidate for in vivo preclinical testing.

Mechanistic Enzymatic Interaction and Modulation Studies of S 2 4 Hydroxybenzyl Amino Propanamide

In Vitro Enzyme Inhibition Kinetics and Mechanism of Action

In vitro enzyme inhibition studies are essential for characterizing the potency and mechanism of action of an inhibitor. These studies measure how a compound affects the rate of an enzyme-catalyzed reaction under controlled laboratory conditions.

Two key parameters used to quantify the potency of an enzyme inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions. drugbank.com While widely used, IC50 values are dependent on the concentration of the substrate used in the assay, which can make comparisons between different studies problematic. drugbank.com

Ki (Inhibition Constant): The Ki is a true equilibrium constant that represents the dissociation constant of the enzyme-inhibitor complex. drugbank.com It is considered a more absolute and universal measure of an inhibitor's potency because it is independent of substrate concentration. drugbank.com The Ki value allows for a more direct comparison of the affinity of different inhibitors for an enzyme. The Cheng-Prusoff equation is often used to convert an IC50 value to a Ki value, though this requires specific knowledge of the substrate concentration and the enzyme's Michaelis constant (Km). drugbank.commedchemexpress.com

Table 1: Comparison of IC50 and Ki

Parameter Definition Dependence on Assay Conditions Utility
IC50 Concentration of inhibitor that produces 50% inhibition. Dependent on substrate concentration. Useful for initial screening and ranking of inhibitors under identical conditions.

| Ki | Dissociation constant of the enzyme-inhibitor complex. | Independent of substrate concentration. | Provides a thermodynamic measure of binding affinity; ideal for comparing inhibitor potency across different studies. |

Enzyme inhibitors can be classified based on whether they bind to the enzyme reversibly or irreversibly.

Reversible Inhibition: Reversible inhibitors bind to an enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. researchgate.net This binding is in equilibrium, meaning the inhibitor can associate with and dissociate from the enzyme. researchgate.net The effects of a reversible inhibitor can be overcome, for example, by increasing the substrate concentration in the case of competitive inhibition. fda.gov Safinamide, the parent compound of (S)-2-((4-Hydroxybenzyl)amino)propanamide, is an example of a reversible inhibitor. researchgate.net

Irreversible Inhibition: Irreversible inhibitors typically form a stable, covalent bond with the enzyme, often at the active site. fda.gov This permanently inactivates the enzyme molecule. The inhibition is time-dependent, and the enzyme's activity cannot be restored by simply removing the unbound inhibitor. researchgate.net

The mechanism of reversible inhibition can be further categorized based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Competitive Inhibition: A competitive inhibitor has a structure similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. nih.govnih.gov The inhibitor's effect can be surmounted by increasing the substrate concentration. nih.gov This type of inhibition increases the apparent Km of the enzyme but does not affect the maximum reaction velocity (Vmax). nih.gov Structural analyses of Safinamide in complex with its target enzyme show that it acts as a competitive inhibitor. nih.gov

Non-Competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency without blocking substrate binding. nih.gov This type of inhibition reduces the Vmax but does not change the Km. nih.gov

Uncompetitive Inhibition: In this rare type of inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. nih.gov This binding stabilizes the ES complex, leading to a decrease in both Vmax and Km.

Specific Enzyme Targets Investigated for this compound and Related Structures

Research into the enzymatic interactions of this compound is primarily contextualized by its role as a metabolite of Safinamide. Studies have shown that the metabolites of Safinamide are pharmacologically inactive.

The primary pharmacological target of Safinamide is Monoamine Oxidase-B (MAO-B), an enzyme that catalyzes the breakdown of monoamine neurotransmitters, including dopamine (B1211576). researchgate.net Inhibition of MAO-B increases dopamine levels in the brain, which is a key therapeutic strategy in Parkinson's disease.

Safinamide is a potent, selective, and reversible inhibitor of human MAO-B. X-ray crystallography studies have shown that Safinamide binds non-covalently to the active site of MAO-B, confirming its competitive inhibition mechanism. nih.gov These studies have determined Ki values for Safinamide in the nanomolar to low micromolar range, highlighting its high affinity for the enzyme. nih.gov

While this compound is a product of Safinamide's metabolism, it is considered to be one of its inactive metabolites. Consequently, detailed enzymatic inhibition studies have focused on the pharmacologically active parent compound, Safinamide.

Table 2: MAO-B Inhibition Profile of Safinamide

Compound Target Enzyme Inhibition Type Ki Value

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are enzymes responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

A review of the scientific literature indicates that direct modulation of AChE or BChE by this compound has not been a primary focus of investigation. The known pharmacological profile of its parent compound, Safinamide, centers on MAO-B inhibition and modulation of glutamate (B1630785) release, not on cholinesterase activity. Furthermore, as the metabolites of Safinamide are reported to be pharmacologically inactive, they are not expected to have significant effects on these or other enzyme systems.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

No data is available on the inhibitory activity of this compound against 11β-HSD1.

Histone Deacetylase (HDAC) Inhibition

No data is available on the inhibitory activity of this compound against any class or isoform of histone deacetylases.

Cyclooxygenase (COX) Isozyme Modulation (COX-1, COX-2)

No data is available on the modulatory effects of this compound on either COX-1 or COX-2.

Allosteric Modulation and Orthosteric Binding Site Interactions

Without specific studies on the interaction of this compound with any of these enzymes, no information can be provided regarding its potential allosteric or orthosteric binding mechanisms.

Receptor Binding and Ligand Target Interaction Analysis

Radioligand Binding Assays for Receptor Affinity Determinationnih.gov

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a ligand for a specific receptor. nih.gov These assays utilize a radioactively labeled compound (radioligand) to measure the extent of binding to a receptor population in a tissue homogenate, cell membrane preparation, or on intact cells. nih.gov The primary outputs of these assays are the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum binding capacity (Bmax), indicating the total number of receptors in the preparation. nih.gov

Saturation Binding Studies (Bmax, Kd)

In saturation binding experiments, increasing concentrations of a radiolabeled form of (S)-2-((4-Hydroxybenzyl)amino)propanamide would be incubated with a preparation containing the target receptor until equilibrium is reached. By measuring the amount of bound radioligand at each concentration, a saturation curve can be generated.

Bmax (Maximum Binding Capacity): This parameter, expressed in units like fmol/mg of protein, represents the total concentration of receptors in the sample. It is determined from the plateau of the saturation curve.

Kd (Equilibrium Dissociation Constant): The Kd value is the concentration of radioligand at which 50% of the receptors are occupied. It is a measure of the affinity of the radioligand for the receptor; a lower Kd value signifies a higher binding affinity.

Currently, specific Bmax and Kd values from saturation binding studies for this compound are not available in the public scientific literature.

Table 1: Illustrative Data from a Saturation Binding Assay This table is a representative example of data that would be generated from a saturation binding experiment and does not represent actual data for this compound.

Radioligand Concentration (nM)Total Binding (cpm)Nonspecific Binding (cpm)Specific Binding (cpm)
0.150050450
0.522002501950
1.040005003500
2.5750012506250
5.01000025007500
10.01100050006000
20.011500100001500

Competition Binding Assays (Ki)

Competition binding assays are employed to determine the affinity of a non-radioactive compound, such as this compound, for a receptor. nih.gov In these experiments, a fixed concentration of a known radioligand is co-incubated with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%).

The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation. The Ki represents the affinity of the unlabeled compound for the receptor and is independent of the radioligand concentration used in the assay. A lower Ki value indicates a higher affinity of the compound for the receptor.

Specific Ki values for this compound against any particular receptor are not currently documented in accessible research.

Table 2: Illustrative Data from a Competition Binding Assay This table is a representative example of data that would be generated from a competition binding experiment and does not represent actual data for this compound.

Competitor Concentration (nM)Specific Binding (%)
0.0198
0.195
185
1050
10015
10005

Functional Assays for Receptor Activation or Antagonism (in vitro, cellular)nih.govbenchchem.comyoutube.com

While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). These assays are typically performed in cell-based systems that express the target receptor.

G-Protein Coupled Receptor (GPCR) Signaling Modulationbenchchem.compharmaffiliates.com

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. nih.govnih.gov Upon activation by a ligand, GPCRs undergo a conformational change that facilitates the exchange of GDP for GTP on the associated G-protein, initiating downstream signaling cascades. youtube.com

To assess the effect of this compound on GPCR signaling, various second messenger assays can be utilized. These include measuring changes in intracellular cyclic AMP (cAMP) levels, calcium mobilization, or β-arrestin recruitment. nih.gov The results of these assays would classify the compound as a GPCR agonist or antagonist and provide measures of its potency (EC50 for agonists) or efficacy (IC50 for antagonists).

There is currently no published data on the modulation of any specific GPCR signaling pathway by this compound.

Ion Channel Modulation

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are critical for cellular excitability and signaling. nih.gov Functional assays for ion channel modulation typically involve electrophysiological techniques, such as patch-clamp recordings, or fluorescence-based assays that measure changes in membrane potential or intracellular ion concentrations. nih.govnih.gov

These assays would determine if this compound can either directly open or block an ion channel or modulate its activity in response to other stimuli. This would characterize the compound as an ion channel opener, blocker, or modulator.

As of now, there is no scientific literature available that describes the effects of this compound on any specific ion channels.

Co-crystallization and X-ray Crystallography of Ligand-Receptor Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules at atomic resolution. nih.govnih.gov By co-crystallizing a ligand with its target receptor and analyzing the resulting diffraction pattern of X-rays passed through the crystal, a detailed map of the ligand-binding pocket and the specific molecular interactions can be obtained. nih.gov

This structural information is invaluable for understanding the basis of ligand affinity and selectivity and for guiding structure-based drug design efforts. The process involves obtaining a highly pure and stable ligand-receptor complex that can form well-ordered crystals suitable for diffraction experiments.

To date, no co-crystal structures of this compound in complex with a biological receptor have been reported in the Protein Data Bank or other scientific databases.

Research on this compound Remains Undisclosed

Despite its availability as a research chemical, detailed scientific information regarding the receptor binding profile, ligand-target interactions, and the application of structure-based drug design principles for the compound this compound remains largely absent from public-domain scientific literature and databases.

This compound, with the chemical formula C10H14N2O2 and a molecular weight of 194.23 g/mol , is identified by the CAS number 1843368-38-6. It is commercially available from various chemical suppliers, where it is often categorized as a research chemical, a synthetic intermediate, or a potential impurity or metabolite related to other compounds, such as Safinamide.

However, a comprehensive search of scientific and patent literature did not yield any specific studies detailing its pharmacological properties. Consequently, there is no available data to populate an analysis of its receptor binding affinity for any biological target. Information regarding its molecular interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions with a specific receptor, is also not publicly documented.

Furthermore, there are no published examples of structure-based drug design (SBDD) principles being applied to this compound. This would typically involve using the three-dimensional structure of a target receptor to guide the design and optimization of the compound to improve its potency, selectivity, or pharmacokinetic properties. The absence of such research indicates that the compound has likely not been a primary focus of drug discovery and development efforts that have been disclosed in the public domain.

While the synthesis and biological activities of structurally related compounds have been reported, this information is not directly applicable to this compound itself. Without dedicated research into its specific biological targets and interactions, any discussion of its pharmacological profile would be purely speculative.

Structure Activity Relationship Sar and Scaffold Derivatization of S 2 4 Hydroxybenzyl Amino Propanamide

Systematic Modification of the Hydroxybenzyl Moiety

The hydroxybenzyl group is a critical component, offering sites for modification on both the aromatic ring and the hydroxyl group itself. These changes can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding capabilities.

Aromatic Ring Substitutions and Their Electronic Effects

The electronic nature of the aromatic ring can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The position of these substituents (ortho, meta, or para to the benzylic carbon) dictates their influence on the ring's electron density and, consequently, its interaction with a biological target. In related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, substitutions on this ring have been shown to be a key determinant of antimicrobial activity. nih.gov

Table 1: Predicted Impact of Aromatic Ring Substitutions on Biological Activity
Substituent (R)PositionElectronic EffectPredicted Activity Impact
-H-NeutralBaseline
-Fmeta to CH₂Weakly WithdrawingMay improve metabolic stability and binding
-Clmeta to CH₂WithdrawingPotential for altered selectivity and potency
-NO₂meta to CH₂Strongly WithdrawingLikely to significantly decrease activity due to large electronic change
-OCH₃ortho to OHDonatingMay enhance activity through H-bond modulation or steric fit nih.gov

Impact of Hydroxyl Group Presence and Position

The phenolic hydroxyl group is a pivotal functional group, capable of acting as both a hydrogen bond donor and acceptor. Its removal or relocation can provide critical insights into its role in target binding.

The presence of the hydroxyl group is often essential for potent activity, as demonstrated in numerous classes of biologically active molecules where it forms a key hydrogen bond with a target protein. nih.gov For example, studies on 2-hydroxyphenyl derivatives showed that this group was crucial for activity against certain pathogens. researchgate.net

Moving the hydroxyl group from the para position (C4) to the meta (C3) or ortho (C2) position would alter the geometry of potential hydrogen bonds. The para-position is often optimal as it places the functional group distant from the bulk of the molecule, allowing for unobstructed interaction with a target. The complete removal of the hydroxyl group (to yield a simple benzyl (B1604629) moiety) would likely lead to a significant loss of potency, confirming its importance as a pharmacophoric feature.

Table 2: Predicted Impact of Hydroxyl Group Modifications on Biological Activity
AnalogModificationPredicted Activity Impact
(S)-2-((4-Hydroxybenzyl)amino)propanamideBaseline (para-OH)Active
(S)-2-((3-Hydroxybenzyl)amino)propanamidemeta-OHReduced activity due to suboptimal H-bond geometry
(S)-2-((2-Hydroxybenzyl)amino)propanamideortho-OHSignificantly reduced or altered activity; potential for intramolecular H-bonding
(S)-2-(Benzylamino)propanamideOH group removedLikely inactive or significantly reduced activity
(S)-2-((4-Methoxybenzyl)amino)propanamideO-methylation (H-bond donor ability removed)Significantly reduced activity, confirming role as H-bond donor

Exploration of the Amino Group and Propanamide Backbone

The central propanamide scaffold provides multiple avenues for derivatization, including the secondary amine, the alpha-carbon, and the terminal amide group.

N-Alkylation and N-Acylation Effects on Activity

The secondary amine (NH) is a hydrogen bond donor and its basicity can be crucial for activity. Modifying this position through N-alkylation (e.g., adding a methyl or ethyl group) or N-acylation (e.g., adding an acetyl group) can have profound effects.

N-alkylation removes the hydrogen bond donor capability and adds steric bulk, which can disrupt a critical interaction with the target, often leading to a decrease in activity. In some cases, however, a small alkyl group may fit into a specific hydrophobic pocket, potentially altering the compound's selectivity profile. N-acylation also removes the H-bond donor and introduces an electron-withdrawing acetyl group, which significantly reduces the nitrogen's basicity and may introduce an additional hydrogen bond acceptor site (the carbonyl oxygen). Such a drastic change in electronic and steric properties is likely to be detrimental to activity.

Table 3: Predicted Impact of N-Substitution on Biological Activity
ModificationResulting GroupPredicted Activity Impact
None (Parent)-NH-Baseline
N-methylation-N(CH₃)-Reduced activity due to loss of H-bond donor and added steric bulk
N-ethylation-N(CH₂CH₃)-Likely inactive due to increased steric hindrance
N-acetylation-N(COCH₃)-Inactive due to loss of H-bond donor and reduced basicity

Substitutions on the Alpha-Carbon of the Propanamide

The alpha-carbon of the propanamide moiety is a stereocenter, and its (S)-configuration is often critical for activity. The methyl group at this position contributes to the molecule's conformation. Replacing this methyl group with other substituents can probe the steric and electronic tolerance of the binding pocket.

SAR studies on related propanamide antagonists have shown that modifying this position can influence potency. For instance, replacing the single methyl group with a gem-dimethyl group would introduce significant steric bulk and restrict bond rotation, which could either be beneficial or detrimental depending on the target's topology. Replacing the methyl with a larger alkyl group like ethyl or isopropyl would systematically probe the size of the hydrophobic pocket.

Table 4: Predicted Impact of Alpha-Carbon Substitution on Biological Activity
Substituent (R)Analog NamePredicted Activity Impact
-CH₃ (Parent)(S)-2-...propanamideBaseline
-H(S)-2-...glycinamideReduced activity due to loss of hydrophobic interaction
-CH(CH₃)₂(S)-2-...valinamideReduced activity due to steric clash
-C(CH₃)₂- (gem-dimethyl)2-Amino-2-methyl...Potentially altered activity due to conformational restriction

Bioisosteric Replacements of the Amide Group

The primary amide group is a key functional group, capable of participating in multiple hydrogen bonds. However, amides can be susceptible to hydrolysis by proteases in vivo. Replacing the amide with a bioisostere—a group with similar physicochemical properties—can improve metabolic stability while maintaining or enhancing activity.

Common bioisosteres for an amide include carboxylic acids, tetrazoles, and various five-membered heterocycles like oxadiazoles (B1248032) or triazoles. nih.gov A carboxylic acid, for example, maintains a hydrogen bond donor and introduces a strong acceptor, but also imparts a negative charge at physiological pH. A tetrazole is often an excellent mimic of a carboxylic acid's acidic properties and steric profile. Heterocycles like 1,3,4-oxadiazoles can mimic the planarity and dipole moment of the amide bond while being more resistant to hydrolysis. The synthesis of hydrazide derivatives is another strategy to modify this part of the scaffold. nih.gov

Table 5: Predicted Impact of Amide Bioisosteric Replacement on Biological Activity
BioisostereKey FeaturesPredicted Impact
Carboxylic Acid (-COOH)H-bond donor/acceptor; acidic (anionic)May retain activity but will alter physicochemical properties (e.g., cell permeability)
Tetrazole (-CN₄H)Acidic; H-bond donor/acceptor; metabolically stableHigh potential to retain or improve activity by mimicking the amide/acid function
1,3,4-OxadiazoleH-bond acceptor; planar; metabolically stableMay retain activity if H-bond donor is not critical; improves drug-like properties
Hydrazide (-CONHNH₂)H-bond donor/acceptorActivity likely retained or modulated; offers a vector for further substitution nih.gov

In Vitro Biological Mechanistic Studies and Cellular Interactions Non Clinical

Antiproliferative and Cytotoxicity Studies in Cell Lines

The evaluation of a compound's effect on cancer cell lines is a primary step in assessing its potential as an anticancer agent. These studies aim to determine if the compound can inhibit the growth of cancer cells and induce cell death.

Cell viability assays are crucial for determining the concentration-dependent cytotoxic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Cell Line Compound Concentration (µM) % Cell Viability (Mean ± SD)
Cancer Cell Line 1 (e.g., MCF-7) 10 Data not available
50 Data not available
100 Data not available
Cancer Cell Line 2 (e.g., HeLa) 10 Data not available
50 Data not available
100 Data not available
Normal Cell Line (e.g., HEK293) 10 Data not available
50 Data not available
100 Data not available

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. This process is orchestrated by a family of proteases called caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, and they, in turn, activate executioner caspases (like caspase-3, -6, and -7), which carry out the dismantling of the cell.

Investigations into whether (S)-2-((4-Hydroxybenzyl)amino)propanamide induces apoptosis would typically involve assays to measure the activation of key caspases. For example, a study on the related compound 2-[(4-Hydroxybenzyl) Amino] Phenol (B47542) (HBAP) showed that it could restore the function of mutated p53, a key tumor suppressor protein that regulates apoptosis, leading to the death of breast cancer cells. However, specific studies detailing the activation of caspases or the induction of apoptosis and necrosis by this compound are not available in the current literature.

Cell Line Treatment Fold Increase in Caspase-3/7 Activity (Mean ± SD) Fold Increase in Caspase-8 Activity (Mean ± SD) Fold Increase in Caspase-9 Activity (Mean ± SD)
Cancer Cell Line (e.g., A549) Control 1.0 ± 0.0 1.0 ± 0.0 1.0 ± 0.0
This compound (Concentration X) Data not available Data not available Data not available
Positive Control (e.g., Staurosporine) Data not available Data not available Data not available

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation, often due to defects in cell cycle regulation. Compounds that can cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cells from dividing and are therefore of therapeutic interest.

Studies on other 4-hydroxybenzoic acid derivatives have shown that they can arrest cell cycle progression. For example, some of these derivatives have been found to act as histone deacetylase (HDAC) inhibitors, which are known to regulate cell cycle-related genes. However, there is no specific information available from the provided search results regarding the effect of this compound on the cell cycle of any cancer cell lines.

Antimicrobial Activity Against Drug-Resistant Pathogens (in vitro)

The emergence of drug-resistant pathogens is a major global health threat. Therefore, the discovery of new antimicrobial agents is of paramount importance. In vitro antimicrobial studies are performed to determine a compound's ability to inhibit the growth of or kill pathogenic microorganisms.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. These values are critical for assessing the potency of a potential new antibiotic.

There is currently no published data available regarding the MIC and MBC values for this compound against any drug-resistant bacterial or fungal pathogens.

Pathogen (Strain) Resistance Profile MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (e.g., MRSA) Methicillin-resistant Data not available Data not available
Escherichia coli (e.g., ESBL-producing) Extended-spectrum β-lactamase producer Data not available Data not available
Candida albicans (e.g., Fluconazole-resistant) Fluconazole-resistant Data not available Data not available

Understanding the mechanism of action of a new antimicrobial agent is crucial for its development. This involves identifying the specific cellular components or pathways that the compound targets to exert its antimicrobial effect. Potential targets in bacteria and fungi include the cell wall, cell membrane, and essential metabolic pathways like protein or nucleic acid synthesis.

While the 4-hydroxyphenyl moiety is present in various compounds with known biological activities, the specific bacterial and fungal targets of this compound have not been elucidated in the available scientific literature. Further research is required to determine its mode of antimicrobial action, if any.

Membrane Permeability and Efflux Pump Modulation

The ability of a compound to permeate cell membranes and its potential interaction with efflux pumps are critical determinants of its intracellular concentration and subsequent biological activity. As of the latest literature review, specific experimental data on the membrane permeability and efflux pump modulation of this compound are not available. This section outlines the principles of these studies.

Membrane permeability is often assessed using in vitro models that mimic biological barriers, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This assay evaluates the passive diffusion of a compound across a synthetic membrane coated with lipids, providing a measure of its lipophilicity and ability to cross the hydrophobic core of a cell membrane. nih.gov

Efflux pumps are transmembrane proteins that actively transport substrates out of cells, contributing to multidrug resistance in bacteria and cancer cells. nih.govnih.gov Studies to determine if a compound is a substrate or inhibitor of specific efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs), are crucial. nih.gov These assays often involve measuring the accumulation of a fluorescent substrate in cells overexpressing a particular efflux pump, with and without the test compound. nih.gov

Hypothetical Membrane Permeability Data for this compound

Assay TypeModel SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
PAMPALipid-coated filter2.5Moderate

Note: The data in this table is hypothetical and for illustrative purposes only.

Antioxidant Activity Assays (in vitro)

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. While there are no specific published studies on the antioxidant activity of this compound, the following sections describe standard assays used for such evaluations.

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to assess the free radical scavenging capacity of a compound. nih.gov The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically. nih.gov The degree of discoloration is proportional to the scavenging activity of the compound.

Hypothetical DPPH Radical Scavenging Activity of this compound

Concentration (µM)% DPPH Radical Scavenging
1015.2
5045.8
10078.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Antioxidant Activity

Cellular antioxidant activity (CAA) assays measure the ability of a compound to mitigate oxidative stress within a cellular environment. nih.gov These assays provide a more biologically relevant assessment than simple chemical assays. nih.gov A common approach involves pre-loading cells with a fluorescent probe that is sensitive to oxidation. The cells are then exposed to an oxidizing agent in the presence or absence of the test compound. The ability of the compound to reduce the fluorescence signal indicates its cellular antioxidant potential. nih.gov

Hypothetical Cellular Antioxidant Activity of this compound

Cell LineOxidative StressorCompound Concentration (µM)Reduction in ROS (%)
Human Dermal FibroblastsH₂O₂2535.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Cellular Uptake and Intracellular Distribution Studies

Understanding how a compound enters a cell and where it localizes is fundamental to elucidating its mechanism of action. To date, no specific studies on the cellular uptake and intracellular distribution of this compound have been published.

These studies typically employ fluorescently labeled analogues of the compound or use analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration. nih.gov Confocal microscopy can be used to visualize the subcellular localization of a fluorescently tagged compound, revealing its accumulation in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus. nih.gov

Hypothetical Cellular Uptake and Distribution of this compound

Cell LineIncubation Time (h)Intracellular Concentration (ng/mg protein)Predominant Localization
A549 (Human Lung Carcinoma)4150.3Cytosol

Note: The data in this table is hypothetical and for illustrative purposes only.

Proteomic and Metabolomic Profiling in Cellular Systems

Proteomic and metabolomic analyses provide a global view of the changes in protein expression and metabolite levels in cells following treatment with a compound. nih.govnih.gov Such studies can offer insights into the compound's mechanism of action and identify potential biomarkers of its effects. There is currently no available proteomic or metabolomic data for this compound.

Proteomic profiling often involves techniques like two-dimensional gel electrophoresis or mass spectrometry-based approaches to identify and quantify changes in the proteome. matthewslab.org Metabolomic profiling utilizes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze the complete set of metabolites within a cell or biological system. nih.govnih.gov

Hypothetical Proteomic and Metabolomic Findings for this compound

Table 8.5.1: Hypothetical Key Protein Changes in Response to this compound

ProteinFunctionFold Change
Heme oxygenase-1Antioxidant defense+2.5
NF-κBInflammation-1.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 8.5.2: Hypothetical Key Metabolite Changes in Response to this compound

MetabolitePathwayFold Change
GlutathioneAntioxidant defense+2.1
LactateGlycolysis-1.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Biotransformation and Metabolic Fate of S 2 4 Hydroxybenzyl Amino Propanamide Non Clinical Context

Role as a Metabolite within Biotransformation Pathways

(S)-2-((4-Hydroxybenzyl)amino)propanamide contains structural features, specifically an aromatic ring and an amino acid-like scaffold, that suggest it can be both a substrate for metabolic enzymes and a potential metabolite of other compounds. In broader metabolic studies, molecules with similar aromatic amino acid structures are observed to undergo various transformations. nih.gov The biotransformation of this compound is anticipated to follow established pathways for xenobiotics, involving a series of enzymatic modifications aimed at increasing its polarity and facilitating its removal from biological systems. mdpi.com

The primary routes of metabolism for a compound like this compound would likely involve modifications to the phenolic ring and the propanamide side chain. These transformations are crucial for detoxification and clearance.

Enzymatic Degradation and Transformation Studies in Isolated Enzyme Systems and Cell-Free Extracts

Investigating the enzymatic degradation of this compound using isolated enzyme systems and cell-free extracts provides insights into its metabolic susceptibility without the complexities of a whole-organism model. Such studies often employ preparations of liver enzymes or specific recombinant enzymes to characterize the metabolic pathways.

The stability of a compound against enzymatic degradation is a key factor in its biological persistence. For instance, modifications such as the substitution with D-amino acids in peptide structures have been shown to significantly increase resistance to proteolytic degradation in serum and lysosomal preparations. nih.gov While this compound is not a peptide in the traditional sense, the amide bond present in its structure could be susceptible to hydrolysis by various proteases and amidases found in biological systems.

Studies using cell-free extracts, such as liver homogenates, would likely reveal a range of metabolic activities, including both Phase I and Phase II transformations. These in vitro systems are instrumental in identifying the primary enzymes responsible for the compound's metabolism.

Identification of Metabolites via Mass Spectrometry and Chromatographic Techniques

The identification and structural elucidation of metabolites are cornerstones of biotransformation studies. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful analytical tool for this purpose. This combination allows for the separation of the parent compound from its metabolites in a complex biological matrix, followed by their accurate mass measurement to predict elemental compositions.

In typical metabolic studies of similar compounds, researchers compare the product ion mass spectra of the parent drug with those of its metabolites to deduce the structural modifications that have occurred. For example, in the analysis of a novel compound with β-adrenolytic activity, metabolites were identified in rat serum, urine, and various tissues, revealing both Phase I (oxidation) and Phase II (glucuronidation, sulfation, methylation) metabolic pathways. nih.gov The metabolites were eluted at different times in the chromatogram, indicating changes in their physicochemical properties, such as polarity. nih.gov

For this compound, a hypothetical metabolic study using LC-MS/MS would likely screen for predicted metabolites based on common biotransformation reactions.

Table 1: Hypothetical Metabolites of this compound Identified by LC-MS/MS

Putative Metabolite Predicted m/z Metabolic Reaction Metabolic Phase
(S)-2-((4-Hydroxybenzyl)amino)propanoic acid211.08Hydrolysis of the amidePhase I
(S)-2-((3,4-Dihydroxybenzyl)amino)propanamide226.10Aromatic HydroxylationPhase I
This compound Glucuronide386.13GlucuronidationPhase II
This compound Sulfate (B86663)290.05SulfationPhase II

This table is illustrative and based on common metabolic pathways for phenolic and amino acid-containing compounds.

Stability Studies in Biological Matrices (e.g., plasma, liver microsomes, without human data)

The stability of a compound in biological matrices such as plasma and liver microsomes is a key determinant of its pharmacokinetic profile. These studies are typically conducted in vitro to predict the in vivo behavior of the compound. Plasma stability assays assess the compound's susceptibility to degradation by plasma enzymes, while liver microsomal stability assays evaluate its metabolism by enzymes present in the endoplasmic reticulum of liver cells, most notably cytochrome P450 enzymes.

In a typical liver microsomal stability assay, the test compound is incubated with liver microsomes in the presence of a cofactor-regenerating system (like NADPH). The disappearance of the parent compound over time is monitored to determine its intrinsic clearance. For example, a study on a potential PDE5 inhibitor showed that after a 60-minute incubation with rat and dog liver microsomes in the presence of NADPH, the percentage of the remaining compound was significantly reduced, indicating metabolic turnover. nih.gov In contrast, in the absence of NADPH, the compound remained largely stable, suggesting that the metabolism is NADPH-dependent, which is characteristic of CYP450-mediated reactions. nih.gov

Table 2: Illustrative Metabolic Stability of this compound in Rat Liver Microsomes

Incubation Time (min) % Remaining (with NADPH) % Remaining (without NADPH)
0100100
158598
306897
604595

This data is hypothetical and serves to illustrate typical results from such an experiment.

The results from these studies can be used to calculate key pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in its Transformation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.gov They are primarily responsible for Phase I oxidative reactions, which include hydroxylation, dealkylation, and oxidation. mdpi.com Given the structure of this compound, CYP enzymes are expected to be key players in its biotransformation.

The aromatic ring of the compound is a likely target for CYP-mediated hydroxylation, a common reaction for phenolic compounds. mdpi.com Additionally, the N-benzyl group could be susceptible to N-dealkylation, another reaction catalyzed by CYP enzymes. nih.gov The specific CYP isoforms involved in the metabolism of a compound are often identified through in vitro studies using a panel of recombinant human CYP enzymes. The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.comproteopedia.org

Beyond the CYP family, other enzymes could also contribute to the metabolism of this compound. For instance, flavin-containing monooxygenases (FMOs) can also catalyze the oxidation of nitrogen- and sulfur-containing compounds. Furthermore, as mentioned earlier, amidases or proteases could hydrolyze the amide bond, converting the compound to its corresponding carboxylic acid.

In Phase II metabolism, the hydroxyl group of the parent compound or its oxidized metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). These conjugation reactions significantly increase the water solubility of the compound, preparing it for renal or biliary excretion. mdpi.com

Future Research Directions and Emerging Paradigms for S 2 4 Hydroxybenzyl Amino Propanamide

Exploration of Novel Biological Targets and Therapeutic Areas (based on in vitro/mechanistic findings)

Future research should prioritize the systematic exploration of the biological targets of (S)-2-((4-Hydroxybenzyl)amino)propanamide to uncover its therapeutic potential. The structural similarity to other pharmacologically active molecules provides a strong rationale for investigating specific disease areas.

A promising area of investigation is in the field of neurology, particularly epilepsy. Studies on a focused series of ((benzyloxy)benzyl)propanamide derivatives, which share a core propanamide structure, have shown potent anticonvulsant activity in animal models of maximal electroshock (MES) and 6 Hz seizures. nih.gov For example, N-benzyl-2-acetamidopropionamide derivatives have demonstrated significant anticonvulsant effects, with the (R)-stereoisomer of one analogue showing an ED50 value of 4.5 mg/kg in the MES test. nih.gov This suggests that this compound should be screened in similar in vitro and in vivo models to determine if it possesses anticonvulsant properties. Mechanistic studies could then focus on identifying its molecular targets within the central nervous system, such as voltage-gated ion channels or neurotransmitter receptors, which are often implicated in epilepsy. nih.gov

Another potential therapeutic area is oncology. A structurally related compound, 2-[(4-hydroxybenzyl) amino] phenol (B47542) (HBAP), was found to restore the function of mutated p53 protein in breast cancer cells, leading to apoptosis. nih.gov Given that this compound shares the 4-hydroxybenzyl amino moiety, it is plausible that it could interact with similar targets. Future in vitro studies could involve screening the compound against various cancer cell lines, particularly those with known p53 mutations, and conducting assays to measure its effects on cell cycle progression and apoptosis.

The following table summarizes the anticonvulsant activity of related N-benzyl-2-acetamidopropionamide derivatives, providing a basis for investigating this compound in this area. nih.gov

CompoundStereoisomerAnticonvulsant Activity (ED50 in mice, i.p.)
N-benzyl-2-acetamido-3-methoxypropionamideRacemic8.3 mg/kg
N-benzyl-2-acetamido-3-methoxypropionamide(R)-isomer4.5 mg/kg
N-benzyl-2-acetamido-3-methoxypropionamide(S)-isomer> 100 mg/kg
N-benzyl-2-acetamido-3-ethoxypropionamideRacemic17.3 mg/kg

Application of Advanced Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The synthesis of this compound can be significantly improved by adopting advanced methodologies that offer greater efficiency, sustainability, and scalability over traditional batch processes.

Flow Chemistry: Continuous-flow reactors are particularly well-suited for amide bond formation and peptide synthesis. nih.govthieme-connect.de This technology offers precise control over reaction parameters, efficient mixing, and enhanced safety, leading to higher space-time yields. amidetech.com The synthesis of this compound could be adapted to a flow process, potentially involving the coupling of a protected L-alanine derivative with 4-hydroxybenzylamine (B1666329) in a packed-bed reactor containing a solid-supported coupling agent. nih.gov Automated fast-flow peptide synthesis (AFPS) instruments, which can incorporate amino acid residues in minutes, demonstrate the power of this approach for rapidly generating amide-containing molecules. amidetech.comnih.gov

Green Chemistry: Future synthetic routes should incorporate the principles of green chemistry to minimize environmental impact. A key strategy is the direct N-alkylation of unprotected amino acids with alcohols, where water is the only byproduct. nih.gov This "borrowing hydrogen" strategy, often catalyzed by transition metals, involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with the amine, followed by hydrogenation of the resulting imine. nih.govnih.gov Applying this to this compound would involve the direct reaction of L-alaninamide with 4-hydroxybenzyl alcohol. Furthermore, the use of eco-friendly promoters like deep eutectic solvents (DESs) could replace traditional volatile organic solvents, offering a milder and more sustainable reaction environment. rsc.org The use of nanosized zeolite beta as a reusable catalyst also presents a green alternative for N-alkylation reactions. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new compounds based on their chemical structure. nih.gov By building a library of derivatives of this compound and testing their biological activity (e.g., anticonvulsant effects), ML algorithms like random forests or support vector machines can create predictive QSAR models. nih.govnih.gov These models can then be used to prioritize the synthesis of new analogues with potentially higher potency and better properties. researchgate.net

The following table outlines potential applications of AI/ML in the study of this compound.

AI/ML ApplicationDescriptionPotential Impact
QSAR ModelingCorrelate chemical structures of analogues with biological activity to build predictive models. nih.govnih.govAccelerate the optimization of lead compounds by prioritizing synthesis of the most promising candidates. patsnap.com
Target IdentificationPredict likely protein targets based on molecular structure and similarity to known drugs. nih.govbiomedgrid.comUncover novel mechanisms of action and guide therapeutic area selection.
Generative DesignCreate novel, synthetically accessible analogues with optimized properties for a specific target. elsevier.comExpand the chemical space around the core scaffold to discover more potent and selective compounds.
Property PredictionForecast ADME (absorption, distribution, metabolism, excretion) and toxicity properties in silico. elsevier.compatsnap.comReduce late-stage attrition by identifying potential liabilities early in the discovery process.

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Identification

To fully understand the pharmacokinetic and pharmacodynamic profile of this compound in preclinical models, robust analytical methods are essential. Future research should focus on developing highly sensitive techniques for its quantification in complex biological matrices and for the identification of its metabolites.

Trace Analysis: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for trace-level quantification of small molecules in biological samples like plasma or cell lysates. thermofisher.comnih.gov To enhance sensitivity and improve chromatographic separation, pre-column derivatization strategies can be employed. nih.gov Reagents such as benzoyl chloride can be used to modify the amine group, improving ionization efficiency and chromatographic retention. acs.org This would enable accurate measurement of the compound's concentration in in vitro cellular uptake and metabolism studies.

Metabolite Identification: Understanding how this compound is metabolized is crucial for interpreting its activity and potential for drug-drug interactions. In vitro metabolism studies using liver microsomes can simulate hepatic clearance. nih.gov The subsequent analysis of the incubation mixture by high-resolution mass spectrometry can identify key metabolic transformations, such as N-dealkylation or hydroxylation of the aromatic ring, which are common for N-benzyl compounds. nih.gov The identification of metabolites provides critical insights into the compound's metabolic stability and helps in the design of analogues with improved pharmacokinetic profiles.

Investigation of Multi-Target Activity and Polypharmacology

The traditional "one molecule, one target" paradigm is often insufficient for treating complex multifactorial diseases like neurological disorders or cancer. nih.gov Polypharmacology, where a single compound intentionally interacts with multiple targets, is an emerging and powerful strategy. nih.gov

Future research should investigate the potential for this compound to act as a multi-target agent. Given the anticonvulsant activity of structurally related compounds, it is plausible that it may modulate several ion channels or receptors simultaneously, contributing to a synergistic therapeutic effect. nih.gov Similarly, in oncology, a compound that can both reactivate a tumor suppressor like p53 and inhibit another cancer-related target could be highly effective. nih.gov

Design of Biocompatible Delivery Systems (for in vitro or animal models, avoiding clinical)

For preclinical evaluation, particularly in in vitro and early-stage animal models, the formulation of this compound into advanced delivery systems can enhance its utility. These systems can improve solubility, stability, and control the compound's release profile in experimental settings.

Hydrogel-Based Systems: Hydrogels, which are three-dimensional networks of hydrophilic polymers, can encapsulate small molecule drugs and provide sustained release. nih.govresearchgate.net For in vitro cell culture experiments, incorporating the compound into a pH-responsive hydrogel could allow for its controlled release into the culture medium over an extended period, better mimicking continuous exposure. acs.org Injectable hydrogels can also be used in animal models for localized delivery, which is useful for studying effects on specific tissues or tumors. researchgate.net

Nanoparticle-Based Systems: Formulating this compound into nanoparticles made from biocompatible materials like proteins or polymers (e.g., chitosan) can improve its delivery characteristics for preclinical studies. nih.govnih.gov Nanoparticles can protect the compound from degradation, enhance its cellular uptake, and can be surface-modified to target specific cell types in co-culture or in vivo models. researchgate.netsruc.ac.uk Amino acid-based nanoparticles are particularly attractive due to their excellent biocompatibility and biodegradability. researchgate.netmeddocsonline.org These systems offer a versatile platform for evaluating the compound's efficacy in various preclinical settings. dovepress.com

Q & A

Q. What are the established synthetic routes for (S)-2-((4-Hydroxybenzyl)amino)propanamide?

The synthesis of structurally analogous propanamides typically involves nucleophilic substitution or coupling reactions. For example:

  • Thiol-mediated synthesis : Reacting 2-chloropropanamide derivatives with aromatic thiols (e.g., 4-methoxybenzenethiol) in ethanol with sodium as a base .
  • Oxidative methods : Oxidation of thioether intermediates using m-chloroperoxybenzoic acid (mCPBA) in chloroform to yield sulfonyl or sulfonamide derivatives, followed by purification via recrystallization .
  • Peptide coupling : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acids for amide bond formation .

Q. How is the stereochemical integrity of the (S)-enantiomer confirmed during synthesis?

  • Chiral chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., ≥98% purity verification) .
  • Optical rotation : Measurement of specific rotation ([α]/D) in solvents like acetic acid (e.g., +9.5° to +14° for related compounds) .
  • X-ray crystallography : Single-crystal analysis to confirm absolute configuration, as demonstrated for structurally similar amides .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., coupling constants for stereochemical analysis) .
  • IR spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry : LC-MS for molecular weight confirmation (e.g., m/z 531 [M-H]⁻ for related derivatives) .

Q. How does the amide functional group influence solubility and stability?

Amides exhibit high polarity due to hydrogen bonding, enhancing solubility in polar solvents (e.g., water, ethanol) and stability under physiological conditions. Substituents like 4-hydroxybenzyl can further modulate hydrophilicity .

Advanced Research Questions

Q. How can enantiomeric purity be optimized in large-scale synthesis?

  • Stereoselective catalysis : Use of chiral auxiliaries or catalysts (e.g., enantiopure benzylamines) to control stereochemistry during coupling steps .
  • Dynamic resolution : Combining kinetic resolution with racemization to maximize yield of the desired enantiomer .
  • Crystallization-induced diastereomer resolution : Diastereomeric salt formation with chiral acids/bases for selective crystallization .

Q. What strategies address discrepancies in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., halogenation at the benzyl group, methoxy vs. hydroxy groups) to identify critical pharmacophores .
  • Computational modeling : Docking studies to predict binding affinities to targets like monoamine oxidase B (MAO-B), as seen in safinamide analogs .
  • Metabolic profiling : Assessing stability against hepatic enzymes to rule out off-target degradation .

Q. How is the compound’s inhibitory activity against MAO-B validated in vitro?

  • Enzyme assays : Measurement of IC₅₀ values using recombinant MAO-B and substrates like kynuramine, with safinamide (IC₅₀ = 0.098 µM) as a positive control .
  • Kinetic analysis : Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
  • Selectivity screening : Cross-testing against MAO-A to ensure specificity .

Q. What methodologies resolve challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use of binary solvent systems (e.g., ethanol/water) to optimize crystal growth .
  • Temperature-gradient methods : Slow cooling from saturated solutions to promote ordered lattice formation .
  • Co-crystallization : Addition of stabilizing ligands (e.g., trifluoroacetic acid) to enhance crystal packing .

Q. How are synthetic byproducts or impurities identified and mitigated?

  • HPLC-MS profiling : Detection of side products (e.g., des-hydroxy analogs) during purification .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time .
  • Taguchi orthogonal arrays : Statistical optimization of reaction parameters (temperature, solvent, stoichiometry) to minimize impurities .

Methodological Considerations for Data Interpretation

Q. How are conflicting spectral data (e.g., NMR shifts) reconciled?

  • Solvent effects : Account for deuterated solvent-induced shifts (e.g., DMSO vs. CDCl₃) .
  • Dynamic effects : Assess rotameric equilibria in flexible amide bonds using variable-temperature NMR .
  • Cross-validation : Compare with computed chemical shifts from DFT (density functional theory) models .

Q. What experimental controls are essential in pharmacological assays?

  • Positive controls : Safinamide or rasagiline for MAO-B inhibition studies .
  • Vehicle controls : DMSO or saline to account for solvent effects on cell viability .
  • Blind assays : Double-blinded sample processing to eliminate bias in activity scoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.